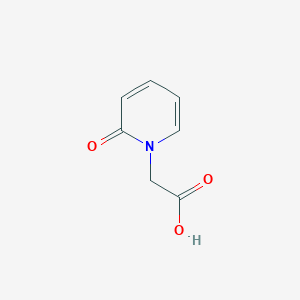

(2-oxopyridin-1(2H)-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-4-8(6)5-7(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMONVJKJUDZYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56546-36-2 | |

| Record name | 2-(2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry and Application of (2-oxopyridin-1(2H)-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-oxopyridin-1(2H)-yl)acetic acid , registered under CAS Number 56546-36-2 , is a heterocyclic compound featuring a 2-pyridone nucleus N-substituted with an acetic acid moiety.[1][2][3] The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[4][5][6][7] This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the realm of antifungal drug discovery.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 220-223 °C. Its structure is characterized by the tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form, with the lactam form predominating in both solid and solution phases.[4][8] This tautomerism is crucial as it influences the molecule's ability to act as both a hydrogen bond donor and acceptor, a key feature for interaction with biological targets.[4][5]

The presence of the carboxylic acid group significantly impacts its physicochemical properties, enhancing water solubility compared to the parent 2-pyridone ring. This balance of a semi-aromatic core and a polar side chain is often desirable in drug design to achieve favorable pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56546-36-2 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 220-223 °C | |

| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | |

| Appearance | Solid | |

| InChI Key | VMONVJKJUDZYIE-UHFFFAOYSA-N |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process involving the N-alkylation of 2-pyridone followed by the hydrolysis of the resulting ester. This method provides a high degree of regioselectivity for N-alkylation over O-alkylation, which is a common challenge with ambident nucleophiles like pyridones.[9][10]

Step 1: N-Alkylation of 2-Pyridone to Synthesize Ethyl (2-oxopyridin-1(2H)-yl)acetate

The crucial first step is the selective alkylation at the nitrogen atom. Using a suitable base to deprotonate the 2-pyridone creates a pyridonate anion, which then acts as a nucleophile. The choice of solvent and base can influence the N- versus O-alkylation ratio.

Protocol:

-

Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-pyridone (1.0 eq). Dissolve it in a suitable anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The use of a strong, non-nucleophilic base favors the formation of the N-anion.

-

Alkylation: After stirring for 30 minutes at 0 °C, add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, ethyl (2-oxopyridin-1(2H)-yl)acetate, can be purified by column chromatography on silica gel.

Step 2: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Protocol:

-

Hydrolysis: Dissolve the purified ethyl (2-oxopyridin-1(2H)-yl)acetate (1.0 eq) from Step 1 in a mixture of ethanol and water.

-

Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.

-

Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidification & Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using a strong acid (e.g., 2M HCl).

-

Final Product: The desired product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: A two-step synthesis workflow for this compound.

Biological Activity and Potential Applications in Drug Development

The 2-pyridone core is a versatile scaffold that exhibits a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.[6] Derivatives of this core have shown promise in various therapeutic areas.

Antifungal Potential: A Putative Mechanism of Action

Several studies have highlighted the antifungal activity of pyridone derivatives.[11][12][13] While the specific mechanism for this compound is not definitively established, a plausible mode of action, based on related heterocyclic compounds, is the inhibition of lanosterol 14α-demethylase.[14] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Lanosterol 14α-demethylase, a cytochrome P450 enzyme, catalyzes a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and the depletion of ergosterol, which accounts for the antifungal effect. This is the same mechanism employed by the widely used azole class of antifungal drugs.

Caption: Putative mechanism: Inhibition of the fungal ergosterol biosynthesis pathway.

This proposed mechanism makes this compound and its derivatives attractive candidates for further investigation as novel antifungal agents. Their unique structure, differing from traditional azoles, may offer advantages in overcoming existing drug resistance mechanisms.

Conclusion and Future Directions

This compound is a readily synthesizable compound built upon a biologically significant 2-pyridone scaffold. Its physicochemical properties make it a suitable starting point for chemical library development. The potential for this class of compounds to act as inhibitors of fungal ergosterol biosynthesis warrants further investigation, including in vitro enzyme inhibition assays and in vivo efficacy studies against clinically relevant fungal pathogens, such as Candida albicans.[11][15] The exploration of structure-activity relationships (SAR) by modifying the pyridone ring and the acetic acid side chain could lead to the discovery of potent and selective next-generation antifungal therapeutics.

References

- Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 37, 127845.

- Nie, G., et al. (2022). Enantioselective Synthesis of Pyrazolo[3,4-b]pyridone Derivatives with Antifungal Activities against Phytophthora capsici and Colletotrichum fructicola. Organic Letters.

- Nie, G., et al. (2022). Enantioselective Synthesis of Pyrazolo[3,4-b]pyridone Derivatives with Antifungal Activities against Phytophthora capsici and Colletotrichum fructicola. Organic Letters.

- Haga, A., et al. (Unknown Date). Pyridone Alkaloids from a Marine-Derived Fungus, Stagonosporopsis cucurbitacearum, and Their Activities against Azole-Resistant Candida albicans. Journal of Natural Products.

- Wikipedia. (Unknown Date). 2-Pyridone.

- Parker, J. E., et al. (Unknown Date). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy.

- (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

- National Center for Biotechnology Information. (Unknown Date). (2-Oxopyridin-1(2H)-yl)acetate. PubChem Compound Summary for CID 6946881.

- (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

- (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- (Unknown Date). Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. Semantic Scholar.

- (Unknown Date). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications.

- Ali, I. H., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI.

- Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.

- (Unknown Date). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry.

- El-Damasy, D. A., et al. (Unknown Date). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. European Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (Unknown Date). 2-(2-Oxopiperidin-1-yl)acetic acid. PubChem Compound Summary for CID 3760176.

- National Center for Biotechnology Information. (Unknown Date). Ethyl 2-oxopyrrolidine-1-acetate. PubChem Compound Summary for CID 109094.

- (Unknown Date). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Acta Crystallographica Section E.

- Rajput, A. P., et al. (2010). Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research, 2(5), 52-59.

Sources

- 1. (2-Oxopyridin-1(2H)-yl)acetate | C7H6NO3- | CID 6946881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56546-36-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds | Semantic Scholar [semanticscholar.org]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]

- 10. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 11. Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Chemical Properties and Synthetic Methodologies

Abstract

(2-oxopyridin-1(2H)-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating both a pyridinone ring and a carboxylic acid moiety, provides a versatile scaffold for the development of novel chemical entities. This guide offers a comprehensive exploration of its core chemical properties, established synthetic routes, and reactivity profile. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, accessible format to empower researchers in their scientific endeavors.

Core Molecular Identity and Physicochemical Profile

This compound, with CAS Number 56546-36-2, is a stable, solid organic compound.[1][2] The molecule consists of a 2-pyridone ring N-substituted with an acetic acid group. This arrangement confers both acidic properties and the potential for diverse chemical modifications at the pyridone ring and the carboxylic acid function.

Structural and Physicochemical Data

The fundamental properties of this compound are critical for its application in experimental design, influencing factors such as solvent selection, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 56546-36-2 | [1][2][3][4][5] |

| Appearance | Solid | [1] |

| Melting Point | 220-223 °C | [1] |

| Boiling Point (est.) | 440.8 ± 28.0 °C at 760 mmHg | [1][3] |

| Density (est.) | 1.357 g/cm³ | [3] |

| Flash Point (est.) | 220.4 °C | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process involving an initial N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) followed by hydrolysis of the resulting ester. This pathway is efficient and utilizes readily available starting materials.

Synthetic Workflow: From 2-Hydroxypyridine to the Final Acid

The diagram below outlines the well-established synthetic pathway.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol and Rationale

This protocol is based on established methodologies for N-alkylation and subsequent saponification.[6]

Step 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.

-

Rationale: Anhydrous acetone is used as the solvent due to its appropriate boiling point for reflux and its ability to dissolve the organic reactants while being relatively inert. K₂CO₃ is a mild base crucial for deprotonating the nitrogen of the 2-pyridone tautomer, forming a nucleophilic pyridonate anion required for the subsequent Sₙ2 reaction. An excess is used to ensure complete deprotonation.

-

-

Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture.

-

Rationale: Ethyl chloroacetate is the electrophile. The chlorine atom is a good leaving group, and the adjacent ester group activates the C-Cl bond. A slight excess ensures the complete consumption of the limiting 2-hydroxypyridine.

-

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the Sₙ2 displacement. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.

-

-

Workup: After cooling, filter the mixture to remove the inorganic salts (KCl and excess K₂CO₃). Evaporate the acetone from the filtrate under reduced pressure. The resulting crude ester can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl ester in a solution of sodium hydroxide (NaOH, 2.0 eq) in water/ethanol. Stir the mixture at room temperature or with gentle heating until TLC indicates the complete disappearance of the ester.

-

Rationale: NaOH facilitates the saponification (base-mediated hydrolysis) of the ester to its corresponding carboxylate salt. Ethanol is often used as a co-solvent to improve the solubility of the organic ester in the aqueous base.

-

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

-

Rationale: Acidification protonates the sodium carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, as it is typically much less soluble than its salt form.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Reactivity Profile and Applications

The bifunctional nature of this compound makes it a valuable synthon.

-

Carboxylic Acid Reactivity: The acetic acid moiety undergoes typical reactions of carboxylic acids, such as esterification and amide bond formation. For instance, its reaction with hydrazine hydrate yields (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, a precursor for further heterocyclic synthesis.[6]

-

Pyridinone Ring: The pyridinone ring is an electron-rich system, but the amide character reduces its aromaticity and susceptibility to typical electrophilic aromatic substitution compared to pyridine. However, it provides a rigid scaffold and potential hydrogen bonding sites, which is a desirable feature in drug design.

-

Applications as a Building Block: This compound and its derivatives are used as intermediates in the synthesis of more complex molecules.[7] Its structure is a key component in compounds being researched for applications in modulating neurotransmitter systems and in the development of novel therapeutic agents.[8] The pyridinone core is also known for its metal-chelating properties, a feature explored in the design of agents for various biomedical applications.[9]

Spectral Characterization

Unequivocal identification of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the methylene protons (-CH₂-) of the acetic acid group, and distinct multiplets for the four protons on the pyridinone ring. The carboxylic acid proton (-COOH) would appear as a broad singlet, often far downfield.

-

¹³C NMR Spectroscopy: Key resonances would include signals for the carbonyl carbons of both the carboxylic acid and the pyridinone ring, a signal for the methylene carbon, and four signals for the carbons of the pyridinone ring.

-

Mass Spectrometry: The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) would be observed at m/z corresponding to its molecular weight (153.14).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the amide in the pyridinone ring (around 1650-1680 cm⁻¹).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Hazard Identification: The compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]

-

Recommended Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[2] For long-term stability, storage at 4°C is recommended.[1]

References

- PubChem. (2-Oxopyridin-1(2H)-yl)acetate.

- ChemBK. Acetic acid 2-oxo-2H-pyridin-1-yl ester. [Link]

- PubChem. Ethyl 2-oxopyrrolidine-1-acetate.

- Khanum, S. A., et al. (2016). Synthesis, Characterization, Crystal structure and Hirshfeld Surface Analysis of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. Der Pharma Chemica, 8(12), 36-44. [Link]

- BuyersGuideChem. This compound. [Link]

- PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid.

- NIST. Acetic acid. National Institute of Standards and Technology. [Link]

- MDPI. (2022). Missing Crystal Structure and DFT Study of Calcium Complex Based on 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl) Acetic Acid. Molecules, 27(19), 6529. [Link]

- SciSpace. The crystal structure of acetic acid. [Link]

- Google Patents. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

- PubChem. 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid.

- PubChem. Piperidin-1-yl-acetic acid.

- Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

- MySkinRecipes. 2-(4-METHYL-2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID. [Link]

Sources

- 1. 2-(2-Oxopyridin-1(2H)-yl)acetic acid | 56546-36-2 [sigmaaldrich.com]

- 2. 2-(2-Oxopyridin-1(2H)-yl)acetic acid - CAS:56546-36-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | C7H7NO3 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound | 56546-36-2 [chemicalbook.com]

- 5. 56546-36-2|2-(2-Oxopyridin-1(2H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. 2-(4-METHYL-2-OXOPYRIDIN-1(2H)-YL)ACETIC ACID [myskinrecipes.com]

- 9. Missing Crystal Structure and DFT Study of Calcium Complex Based on 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl) Acetic Acid [mdpi.com]

- 10. 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid | C9H9NO5 | CID 168030481 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2-oxopyridin-1(2H)-yl)acetic acid, a key derivative of the 2-pyridone scaffold, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various functional groups, make it a versatile building block for the synthesis of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the broader significance of the 2-pyridone core in medicinal chemistry, highlighting its presence in FDA-approved drugs and its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] This guide is intended to be a valuable resource for researchers and scientists working in the field of drug discovery and development.

Nomenclature and Physicochemical Properties

Properly identifying and characterizing a compound is the foundational step in any scientific investigation. This section provides the definitive nomenclature and key physicochemical properties of this compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 2-(2-oxo-1(2H)-pyridinyl)acetic acid . It is also commonly referred to by several synonyms, including:

-

(2-oxo-1(2H)-pyridinyl)acetic acid

-

2-pyridone-N-acetic acid

-

(2-Oxopyridin-1(2H)-yl)acetate[6]

The Chemical Abstracts Service (CAS) registry number for this compound is 56546-36-2 .[7][8]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [8][9] |

| Molecular Weight | 153.14 g/mol | [8][9] |

| Melting Point | 220-223 °C | |

| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 4°C |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical aspect of its accessibility for research and development. This section outlines a common synthetic approach and the expected spectroscopic data for its characterization.

Synthetic Pathway

While various methods exist for the synthesis of 2-pyridone derivatives, a common and straightforward approach for preparing this compound involves the N-alkylation of 2-hydroxypyridine. The general workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Ethyl bromoacetate

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Deprotonation: To a solution of 2-hydroxypyridine in an anhydrous aprotic solvent such as DMF or THF, add a suitable base like sodium hydride or potassium carbonate portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour. The choice of base is critical; sodium hydride ensures complete deprotonation, leading to a more efficient subsequent reaction.

-

N-Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of the Ester Intermediate: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain ethyl (2-oxopyridin-1(2H)-yl)acetate.

-

Hydrolysis: Dissolve the purified ester in a suitable solvent and add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Isolation of the Final Product: If acid hydrolysis is used, cool the reaction mixture and the product will often precipitate. If base hydrolysis is used, acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

-

Pyridone ring protons: δ 6.0-8.0 ppm

-

Methylene protons (-CH₂-): δ 4.5-5.0 ppm

-

Carboxylic acid proton (-COOH): A broad singlet, typically δ > 10 ppm

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the pyridone ring, the carbons of the aromatic ring, the methylene carbon, and the carboxylic acid carbonyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

-

C=O stretch (pyridone carbonyl): Around 1650-1690 cm⁻¹

-

C=O stretch (carboxylic acid carbonyl): Around 1700-1730 cm⁻¹

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 154.04.

The 2-Pyridone Scaffold in Medicinal Chemistry

The 2-pyridone nucleus is considered a "privileged scaffold" in drug discovery.[1][2] This is due to its ability to mimic a peptide bond, its capacity to engage in hydrogen bonding as both a donor and acceptor, and its favorable physicochemical properties such as metabolic stability and water solubility.[1][2]

Biological Activities of 2-Pyridone Derivatives

Derivatives of 2-pyridone have demonstrated a wide array of biological activities, making them attractive candidates for the development of new drugs.[3][4][5] These activities include:

-

Anticancer: Many 2-pyridone containing compounds have shown potent anticancer activity, with some acting as kinase inhibitors.[1][2]

-

Antibacterial and Antifungal: The 2-pyridone scaffold is found in several natural products with antimicrobial properties.[3]

-

Anti-inflammatory: Certain 2-pyridone derivatives have been shown to possess anti-inflammatory effects.[1]

-

Antiviral: The structural features of 2-pyridones make them suitable for targeting viral enzymes.

-

Cardiotonic: Some 2-pyridone derivatives have shown positive inotropic effects on the heart.[1]

The diverse biological activities of 2-pyridone derivatives are often attributed to their ability to interact with various biological targets through specific binding interactions.

FDA-Approved Drugs Containing the 2-Pyridone Moiety

The therapeutic importance of the 2-pyridone scaffold is underscored by its presence in several FDA-approved drugs.[1][2] Examples include:

-

Ripretinib (2020): A kinase inhibitor used for the treatment of gastrointestinal stromal tumors.[1][2]

-

Tazemetostat (2020): An EZH2 inhibitor for the treatment of certain types of cancer.[1][2]

-

Doravirine (2018): A non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection.[1][2]

-

Duvelisib (2018): A PI3K inhibitor used to treat certain types of lymphoma.[1][2]

-

Palbociclib (2015): A CDK4/6 inhibitor for the treatment of breast cancer.[1][2]

The success of these drugs highlights the potential of the 2-pyridone core in the design of new and effective therapeutic agents.

Mechanism of Action and Signaling Pathways

The mechanism of action of 2-pyridone derivatives is highly dependent on the specific substitutions on the pyridone ring and the nature of the biological target. For instance, in the context of kinase inhibition, the 2-pyridone core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme.

The following diagram illustrates a generalized mechanism of how a 2-pyridone-based kinase inhibitor might function:

Caption: Generalized mechanism of kinase inhibition by a 2-pyridone derivative.

Future Perspectives and Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The versatility of the 2-pyridone scaffold, coupled with its proven track record in approved pharmaceuticals, ensures that it will remain an area of active research for the foreseeable future. Future efforts will likely focus on the development of more selective and potent 2-pyridone-based inhibitors for a variety of therapeutic targets. The continued exploration of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse derivatives.

References

- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022).

- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). PubMed. [Link]

- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). Hilaris Publisher. [Link]

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. [Link]

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022).

- (2-Oxopyridin-1(2H)-yl)

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. (2-Oxopyridin-1(2H)-yl)acetate | C7H6NO3- | CID 6946881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 56546-36-2 [chemicalbook.com]

- 9. (2-Oxo-2H-pyridin-1-yl)-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic Acid: Properties, Synthesis, and Applications

Introduction

(2-oxopyridin-1(2H)-yl)acetic acid, also commonly known as 2-pyridone-N-acetic acid, is a heterocyclic compound featuring a pyridone ring N-substituted with an acetic acid moiety. This unique structural arrangement confers a compelling set of physicochemical properties, making it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The pyridone scaffold is a "privileged structure," frequently found in a wide array of natural products and FDA-approved pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding.[1][2][3] The addition of the carboxylic acid functional group provides a reactive handle for further molecular elaboration, enabling its use in the construction of more complex molecules, including novel drug candidates.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's fundamental properties, a robust and reproducible synthesis protocol, analytical characterization methodologies, and a discussion of its current and potential applications, grounded in authoritative scientific literature.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. This section details the core attributes and analytical profile of this compound.

Core Properties

The fundamental identifiers and properties of the title compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [4][5] |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 56546-36-2 | [4] |

| IUPAC Name | 2-(2-oxopyridin-1-yl)acetic acid | [6][7] |

| Synonyms | (2-oxo-1(2H)-pyridinyl)acetic acid, 2-Pyridone-N-acetic acid |

Physical Data

The compound exists as a stable solid under standard conditions with a high melting point, indicative of its crystalline nature and intermolecular hydrogen bonding capabilities.

| Property | Value | Source(s) |

| Appearance | Solid, crystalline powder | |

| Melting Point | 220-223 °C | |

| Boiling Point | 440.8 °C (at 760 mmHg) | |

| Storage Temperature | 4 °C |

Structural Information

The structure of this compound is central to its reactivity and function.

Caption: 2D Structure of this compound.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not publicly available, a standard analytical workflow would be employed for structural confirmation and purity assessment. Based on the structure and known data for related pyridones, the expected spectroscopic features are as follows.[8][9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the four protons on the pyridone ring, typically in the aromatic region (δ 6.0-8.0 ppm), with coupling patterns revealing their connectivity. A sharp singlet corresponding to the two methylene (-CH₂-) protons would appear further upfield (typically δ 4.0-5.0 ppm). A broad singlet for the carboxylic acid proton (-COOH) would also be present, its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR would display seven distinct signals. Two carbonyl carbons (one for the pyridone ring, one for the carboxylic acid) would be the most downfield signals (>160 ppm). The four sp² carbons of the pyridone ring would appear in the δ 100-150 ppm range, and the methylene (-CH₂-) carbon would be the most upfield signal.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (approx. 1700-1725 cm⁻¹), and another strong C=O stretch for the pyridone amide (lactam) ring (approx. 1650-1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 153. A common fragmentation pattern would be the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z 108.

Caption: Standard workflow for chemical synthesis and analysis.

Part 2: Synthesis and Methodologies

The most direct and logical approach to synthesizing this compound is through the N-alkylation of 2-pyridone. This method is reliable and utilizes readily available starting materials.

Retrosynthetic Analysis

The retrosynthetic pathway involves a single disconnection at the nitrogen-carbon bond, identifying 2-pyridone and a two-carbon electrophile, such as a haloacetic acid, as the key precursors.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol describes the N-alkylation of 2-pyridone using bromoacetic acid and a suitable base. The selection of a base is critical to deprotonate the 2-pyridone, forming the pyridonate anion, which then acts as the nucleophile. A strong, non-nucleophilic base like sodium hydride is ideal, but a carbonate base like potassium carbonate in a polar aprotic solvent is a safer and often effective alternative.

Materials and Equipment:

-

2-Pyridone (1.0 eq)

-

Bromoacetic acid (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, deionized water, hydrochloric acid (1M), brine

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-pyridone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration with respect to 2-pyridone).

-

Addition of Alkylating Agent: While stirring, add a solution of bromoacetic acid (1.1 eq) in a small amount of DMF dropwise to the suspension at room temperature. Causality Note: The base deprotonates both the 2-pyridone and the bromoacetic acid. Using excess base ensures sufficient pyridonate anion is present to initiate the reaction.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Wash the aqueous layer with ethyl acetate (3x) to remove any unreacted starting material and O-alkylated byproducts. Self-Validation Note: The desired product is a salt at neutral pH and will remain in the aqueous layer, while less polar impurities are removed.

-

Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product, this compound, will precipitate as a solid.

-

Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethyl acetate to remove residual impurities.

-

Drying: Dry the purified solid under vacuum to yield the final product. Purity can be confirmed by the analytical methods described in Part 1.4.

Part 3: Applications and Research Significance

The utility of this compound stems from the privileged nature of the 2-pyridone scaffold, which is a cornerstone in drug discovery.[11]

Building Block in Medicinal Chemistry

The 2-pyridone core is a bioisostere for amides and phenols and can act as both a hydrogen bond donor and acceptor, making it highly effective at interacting with biological targets like enzymes and receptors.[2] Molecules containing this scaffold have demonstrated a vast range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3]

The carboxylic acid moiety of this compound is a key functional handle. It allows for straightforward derivatization via standard coupling reactions (e.g., amide bond formation with amines, esterification with alcohols), providing medicinal chemists with a powerful platform to rapidly generate libraries of new chemical entities for screening.

Caption: Potential derivatization pathways from the acid moiety.

Reported Biological Activities

While extensive biological screening data for the title compound itself is limited in public literature, related pyridone derivatives are well-documented for their antimicrobial effects. The pyridone ring is known to play a significant role in antimicrobial activity, sometimes through its ability to chelate metal ions essential for microbial enzymes.[12] Studies on various N-substituted pyridones have shown efficacy against a range of pathogens.

| Activity Type | Pathogen(s) | Significance | Reference |

| Antibacterial | Staphylococcus aureus, Escherichia coli | The pyridone scaffold is a key component in inhibitors of essential bacterial enzymes like FabI. | [13] |

| Antifungal | Candida albicans, Cryptococcus neoformans | Demonstrates broad-spectrum potential against pathogenic fungi. | [14] |

| General Antimicrobial | Various Gram-positive and Gram-negative bacteria | The core structure is a validated starting point for developing new classes of antibiotics. | [15][16] |

The presence of the acetic acid side chain on this compound provides a vector for tuning these biological activities, improving properties like solubility and cell permeability, or introducing new interactions with the biological target.

Part 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful and an irritant.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place as recommended (4 °C).

-

Conclusion

This compound is more than just a simple organic molecule; it is a highly valuable scaffold that combines the biologically privileged 2-pyridone core with a versatile carboxylic acid handle. Its straightforward synthesis and the potential for extensive chemical modification make it an important tool for researchers in drug discovery and materials science. This guide has provided the essential technical information—from fundamental properties and synthesis to potential applications and safety—to enable scientists to effectively utilize this compound in their research endeavors.

References

- Atalan, E., et al. (2012). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry.

- Chen, J., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.

- Choi, E., et al. (2007). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. The Journal of Antibiotics.

- de la Torre, P., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

- Taylor & Francis Online (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

- PubChem (2021). 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid. National Center for Biotechnology Information.

- ResearchGate (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- PubChem. (2-Oxopyridin-1(2H)-yl)acetate. National Center for Biotechnology Information.

- Hilaris Publisher (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry.

- ResearchGate. Most significant antimicrobial pyridone.

- El-Sayed, N., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research.

- Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.

- ResearchGate. Selected N‐substituted 2‐pyridones with biological activity.

- Navarrete-Vázquez, G., et al. (2023). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules.

- R Discovery (2007). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A.

- MDPI (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank.

- ResearchGate (2003). 1 H-NMR spectra of pyridones I.

- Loughborough University Research Repository (2017). Support Information (NMR data) of New Functionalisation Chemistry 2- and 4-Pyridones and Related Heterocycles.

- Gammack, Yam, et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.

- ResearchGate (2025). Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2-pyridones and 4-Amino-2-pyrones.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 56546-36-2 [chemicalbook.com]

- 6. 2-(4-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid | C9H9NO5 | CID 168030481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-oxopyridin-1(2H)-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential

Introduction

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and water solubility, makes it an attractive moiety for drug design.[1] (2-oxopyridin-1(2H)-yl)acetic acid, also known as 2-pyridone-N-acetic acid, represents a fundamental embodiment of this scaffold. While this specific molecule is primarily a research chemical, its structural motif is central to understanding the therapeutic potential of this class of compounds, most notably exemplified by the anti-fibrotic drug Pirfenidone.

This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, a robust synthetic protocol, and an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, we will explore the significant therapeutic potential of the 2-pyridone scaffold by examining the mechanism of action of structurally related compounds and their impact on key signaling pathways in human disease. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a 2-pyridone ring N-substituted with an acetic acid group. The 2-pyridone ring exists in tautomeric equilibrium with 2-hydroxypyridine, with the lactam form (2-pyridone) predominating in both solid and solution phases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-pyridone-N-acetic acid, (2-oxo-1(2H)-pyridinyl)acetic acid | [2] |

| CAS Number | 56546-36-2 | [2] |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 220-223 °C | [2] |

| Boiling Point | 440.8 ± 28.0 °C at 760 mmHg | [2] |

| InChI Key | VMONVJKJUDZYIE-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of 2-hydroxypyridine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester. This method provides a reliable route to the desired product with good yields.

Experimental Protocol

Step 1: Synthesis of Ethyl (2-oxopyridin-1(2H)-yl)acetate

-

Reaction Setup: To a solution of 2-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents). The use of a base is crucial for the deprotonation of the 2-pyridone, forming the pyridonate anion, which is a more potent nucleophile.[4]

-

N-Alkylation: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The N-alkylation is favored over O-alkylation due to the "hard and soft acids and bases" (HSAB) principle, where the harder nitrogen anion preferentially attacks the harder sp³-hybridized carbon of the ethyl chloroacetate.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure ethyl (2-oxopyridin-1(2H)-yl)acetate.

Step 2: Hydrolysis of Ethyl (2-oxopyridin-1(2H)-yl)acetate to this compound

-

Reaction Setup: The purified ethyl (2-oxopyridin-1(2H)-yl)acetate (1 equivalent) is dissolved in a mixture of ethanol and water.

-

Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5 equivalents), is added to the solution.[6] The reaction mixture is stirred at 50 °C for 30 minutes to an hour, or until TLC indicates the complete consumption of the starting material.[6]

-

Work-up and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2 with a dilute solution of hydrochloric acid, which protonates the carboxylate to form the carboxylic acid.[6] The product may precipitate out of the solution upon acidification and can be collected by filtration. If no precipitate forms, the aqueous layer is concentrated to dryness, and the resulting solid is triturated with diethyl ether to remove inorganic salts. The solid product is then collected by filtration and dried under vacuum to yield this compound.[6]

Structural Elucidation and Predicted Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the 2-pyridone ring and the acetic acid moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~6.3 - 6.5 | d | ~9.0 | 1H |

| H4 | ~7.3 - 7.5 | t | ~7.0 | 1H |

| H5 | ~6.1 - 6.3 | t | ~7.0 | 1H |

| H6 | ~7.4 - 7.6 | d | ~6.0 | 1H |

| CH₂ | ~4.5 - 4.7 | s | - | 2H |

| COOH | >10 | br s | - | 1H |

-

Pyridone Protons (H3-H6): The chemical shifts of the pyridone protons are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom. The signals are expected to appear in the aromatic region, with H6 being the most deshielded due to its proximity to the nitrogen atom.

-

Methylene Protons (CH₂): The singlet for the methylene protons is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~163 |

| C3 | ~105 |

| C4 | ~140 |

| C5 | ~120 |

| C6 | ~140 |

| CH₂ | ~50 |

| COOH | ~170 |

-

Carbonyl Carbons (C2 and COOH): The carbonyl carbons of the pyridone and the carboxylic acid are expected to be the most downfield signals.

-

Pyridone Carbons (C3-C6): The chemical shifts of the pyridone carbons will be in the aromatic region.

-

Methylene Carbon (CH₂): The methylene carbon will appear in the aliphatic region, deshielded by the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| C-H (Aromatic) | 3000-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-3000 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1700-1725 | Stretching vibration |

| C=O (Amide/Lactam) | ~1650-1680 | Stretching vibration |

| C=C (Aromatic) | ~1580-1620 | Stretching vibration |

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 154.1 in positive ion mode and [M-H]⁻ at m/z 152.1 in negative ion mode. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are limited, the therapeutic potential of the 2-pyridone scaffold is well-established, with Pirfenidone being a prime example of a successful drug molecule incorporating this core structure. Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic pulmonary fibrosis (IPF).[7]

Mechanism of Action: Insights from Pirfenidone

Pirfenidone exerts its therapeutic effects by modulating the activity of several key cytokines involved in fibrosis and inflammation.[8] Its mechanism of action is multifaceted and includes:

-

Inhibition of Transforming Growth Factor-beta (TGF-β): TGF-β is a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and the excessive deposition of extracellular matrix components like collagen.[9] Pirfenidone has been shown to inhibit TGF-β signaling, thereby reducing collagen synthesis and mitigating the fibrotic process.

-

Downregulation of Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade associated with fibrotic diseases. Pirfenidone inhibits the production and release of TNF-α, contributing to its anti-inflammatory effects.[8]

-

Reduction of other Pro-fibrotic and Pro-inflammatory Mediators: Pirfenidone also reduces the levels of other key mediators such as platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and interleukin-1 beta (IL-1β).[3][9]

The structural similarity between this compound and Pirfenidone suggests that it could serve as a valuable starting point or fragment in the design of novel anti-fibrotic and anti-inflammatory agents. Further derivatization of the acetic acid moiety or substitution on the pyridone ring could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a fundamentally important molecule within the medicinally significant class of 2-pyridones. While detailed experimental data for this specific compound is not extensively published, its structure provides a key foundation for understanding the synthesis, characterization, and therapeutic potential of this scaffold. The well-established anti-fibrotic and anti-inflammatory properties of the structurally related drug, Pirfenidone, highlight the immense potential of the 2-pyridone core in addressing diseases with high unmet medical needs. This technical guide provides researchers with a robust framework for the synthesis and characterization of this compound and serves as a valuable resource for the rational design of novel therapeutics based on this privileged scaffold.

References

- Shiroma, Y., et al. (2020). Identification of a Selective RelA Inhibitor Based on DSE-FRET Screening Methods. Molecules, 25(12), 2786. [Link]

- WO2024033280A1 - Furopyridin and furopyrimidin, inhibitors of pi4k, for use in the treatment of parasite infection and malaria - Google P

- Schunter, M., et al. (2020). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. International Journal of Molecular Sciences, 21(23), 9295. [Link]

- Ferreira, P. M. P., et al. (2023). The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways. Pharmaceuticals, 16(11), 1581. [Link]

- Xu, J., et al. (2018). A 3,2-Hydroxypyridinone-based Decorporation Agent that Removes Uranium from Bones In Vivo. Scientific Reports, 8(1), 1-10. [Link]

- Rodriguez, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35235-35261. [Link]

- Li, G., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775. [Link]

- Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665. [Link]

- Parmar, D. K., & Shah, V. H. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 1-6. [Link]

- Organic Syntheses. Pyridine-N-oxide. [Link]

- Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

- Russian Patent RU2652987C2. Pyridinone derivatives as tissue transglutaminase inhibitors.

- Chen, Y., et al. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 22(15), 6042-6047. [Link]

- Chinese Patent CN101654432B.

- LookChem. Cas 1624283-62-0,4-(4-methoxyphenylamino)pyridin-2... [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. The Essential Oil from Conyza bonariensis (L.) Cronquist (Asteraceae) Exerts an In Vitro Antimelanoma Effect by Inducing Apoptosis and Modulating the MAPKs, NF-κB, and PKB/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-oxopyridin-1(2H)-yl)acetic acid

Abstract

(2-oxopyridin-1(2H)-yl)acetic acid is a pivotal chemical intermediate, notably in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its synthesis, with a primary focus on the prevalent N-alkylation of 2-pyridone. We will delve into the mechanistic intricacies that govern regioselectivity, a critical challenge in this synthesis, and present detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, actionable methodologies for the efficient synthesis of this valuable compound.

Introduction: The Significance of this compound

This compound, a derivative of the 2-pyridone scaffold, has garnered significant attention in medicinal chemistry and process development. Its structure serves as a versatile building block for more complex molecules, most notably in the production of antifibrotic and anti-inflammatory drugs. The strategic importance of this compound necessitates robust and efficient synthetic routes that are scalable and yield high-purity products. This guide will explore the most common and effective pathways to its synthesis, with a particular emphasis on addressing the inherent challenges of the process.

The Primary Synthetic Pathway: A Two-Step Approach

The most widely employed and economically viable route to this compound is a two-step process commencing with the N-alkylation of 2-pyridone, followed by the hydrolysis of the resulting ester intermediate.

Overall Reaction Scheme:

Caption: The two-step synthesis of this compound.

Step 1: N-Alkylation of 2-Pyridone

The cornerstone of this synthesis is the nucleophilic substitution reaction between 2-pyridone and an alkylating agent, typically an ethyl haloacetate such as ethyl chloroacetate or ethyl bromoacetate.

A significant hurdle in this step is the tautomeric nature of 2-pyridone, which exists in equilibrium with its aromatic tautomer, 2-hydroxypyridine.[1] This equilibrium gives rise to an ambident nucleophile, the pyridonate anion, upon deprotonation by a base. This anion possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.[2][3] Consequently, the alkylation reaction can proceed via two competing pathways, yielding the desired N-alkylated product (a 2-pyridone derivative) and an undesired O-alkylated product (a 2-alkoxypyridine derivative).

Caption: The competing N- and O-alkylation pathways of the pyridonate anion.

The ratio of these two products is highly dependent on a multitude of factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[4] Achieving high regioselectivity for N-alkylation is paramount for an efficient synthesis.

The principles of Hard and Soft Acid and Base (HSAB) theory provide a framework for understanding and controlling the N/O selectivity. The nitrogen atom in the pyridonate anion is a "softer" nucleophilic center, while the oxygen atom is "harder".

-

Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, are commonly employed.[5] These solvents effectively solvate the cation of the base but poorly solvate the pyridonate anion, leaving it highly reactive. In these solvents, the reaction tends to be under kinetic control, favoring attack by the more nucleophilic nitrogen atom, thus leading to a higher proportion of the N-alkylated product. Polar protic solvents, on the other hand, can hydrogen bond with the oxygen atom, potentially hindering its nucleophilicity and also favoring N-alkylation.

-

Base and Counter-ion Effects: The choice of base is critical. Weaker bases, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are often preferred over stronger bases like sodium hydride (NaH).[1][2] The nature of the counter-ion also plays a role. Larger, more polarizable cations (like Cs⁺) are "softer" and associate more loosely with the pyridonate anion, which can favor N-alkylation.

-

Temperature: Lower reaction temperatures generally favor N-alkylation, as this pathway is often kinetically preferred.

The following table summarizes the impact of different bases on the N- versus O-alkylation of a substituted 2-pyridone, illustrating the principles discussed above.

| Base (equiv.) | Solvent | Alkylating Agent | N/O Ratio | Conversion (%) | Reference |

| K₂CO₃ (1.2) | Water/Tween 20 | Benzyl bromide | 10:1 | 76 | [2] |

| Cs₂CO₃ (1.2) | Water/Tween 20 | Benzyl bromide | 8:1 | 69 | [2] |

| i-Pr₂NEt (1.2) | Water/Tween 20 | Benzyl bromide | 12:1 | 85 | [2] |

| i-Pr₂NEt (2.0) | Water/Tween 20 | Benzyl bromide | 14:1 | 94 | [2] |

Data is for the reaction of 5-bromo-2-pyridone with benzyl bromide and is presented to illustrate trends.

The following protocol is a representative procedure adapted from the N-alkylation of a similar heterocyclic system and is a robust starting point for optimization.[6]

Materials:

-

2-Pyridone

-

Ethyl bromoacetate (or chloroacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-pyridone (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2-oxopyridin-1(2H)-yl)acetate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl (2-oxopyridin-1(2H)-yl)acetate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved via saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[7]

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid product.

Caption: The two-stage process of ester hydrolysis (saponification).

This protocol is based on a general and reliable procedure for the hydrolysis of esters using lithium hydroxide.[5][8]

Materials:

-

Ethyl (2-oxopyridin-1(2H)-yl)acetate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve ethyl (2-oxopyridin-1(2H)-yl)acetate (1.0 eq.) in a 2:1 mixture of THF and deionized water.

-

To the stirred solution, add lithium hydroxide monohydrate (approx. 2-3 eq.).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer again with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative and Modern Synthetic Approaches

While the two-step N-alkylation/hydrolysis pathway is the most common, other methods have been developed to address the challenges of regioselectivity and to improve reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[3] One-pot multicomponent reactions under microwave conditions have been reported for the synthesis of N-substituted 2-pyridones with high selectivity, offering a rapid and efficient alternative to conventional heating.[3]

Regioselective N-Alkylation with α-Keto Esters

A novel and highly regioselective method for the N-alkylation of 2-pyridones involves the use of α-keto esters mediated by P(NMe₂)₃.[1] This reaction proceeds under mild conditions via a deoxygenation process and demonstrates high selectivity and generality, even on a gram scale.[1]

Conclusion

The synthesis of this compound is a well-established yet nuanced process, with the control of regioselectivity during the N-alkylation of 2-pyridone being the most critical aspect. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired N-alkylated product can be achieved. The subsequent hydrolysis of the ester intermediate is a straightforward transformation that completes the synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully and efficiently synthesize this important chemical intermediate. As the field of organic synthesis continues to evolve, newer methods involving microwave assistance and novel reagent systems present exciting opportunities for further optimization of this valuable synthetic pathway.

References

- Maity, S., Guchhait, S., & Elsharif, A. M. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.

- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.

- Burke, J. L., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 582-585.

- (PDF) Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015). ResearchGate.

- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI.

- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate.

- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). PubMed Central.